molecular formula C21H27NO3 B029220 (R)-Propafenone CAS No. 107381-31-7

(R)-Propafenone

Cat. No. B029220
M. Wt: 341.4 g/mol
InChI Key: JWHAUXFOSRPERK-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of (R)-Propafenone involves multiple steps, starting from phenol and acetic anhydride through esterification, Fries rearrangement, condensation with benzaldehyde, and catalytic reduction to produce 2′-hydroxydihydrochalcone. This intermediate is then subjected to etherification with epichlorohydrin, amination with n-propylamine, and finally, HCl salt formation to achieve (R)-Propafenone hydrochloride with an overall yield of 25% (Xiuzhen et al., 2009). Improved synthesis methods using chiral building blocks have also been developed to efficiently produce the enantiomers of propafenone (Ecker et al., 1997).

Molecular Structure Analysis

(R)-Propafenone's molecular structure has been analyzed through various spectroscopic techniques, including FT-IR, FT-Raman, UV–Vis, and NMR. These studies have helped in understanding its structural characteristics, such as bond lengths and angles, contributing to its pharmacological activity. The analysis includes vibrational, electronic, reactivity, and bioactivity aspects, providing insights into the drug's interaction mechanisms at the molecular level (George et al., 2020).

Chemical Reactions and Properties

(R)-Propafenone participates in various chemical reactions, forming complexes with metals such as copper(II). These complexes have been studied for their electronic, IR, EPR spectra, and magnetic properties, offering insights into the drug's chemical behavior and potential for new applications (Getova et al., 2006).

Physical Properties Analysis

The physical properties of (R)-Propafenone, such as solubility, melting point, and crystalline structure, play a significant role in its pharmacokinetics and pharmacodynamics. While specific studies focusing on these aspects were not identified in the current search, they are critical for drug formulation and delivery.

Chemical Properties Analysis

The chemical properties of (R)-Propafenone, including its reactivity, stereochemistry, and interactions with biological molecules, have been extensively studied. Stereoisomers of propafenone, including (R)-Propafenone, exhibit different pharmacological effects due to their distinct chemical properties, highlighting the importance of stereochemistry in drug action (Stoschitzky et al., 1990). Further, propafenone's interaction with P-glycoprotein and its role in multidrug resistance emphasize the drug's complex chemical behavior and its implications for therapeutic efficacy (Chiba et al., 1998).

Scientific Research Applications

  • Metabolic Interactions : (R)-propafenone interacts with (S)-propafenone in human liver microsomes through cytochrome P450IID6-mediated 5-hydroxylation. Notably, (S)-propafenone inhibits (R)-propafenone's 5-hydroxylation, highlighting the complex metabolic interactions of these enantiomers (Kroemer et al., 1991).

  • Pharmacologic and Electrophysiologic Effects : Research has demonstrated that (R)α and (S)α propafenone enantiomers exhibit different β2-blocking actions but have equal effects on sodium channel-dependent antiarrhythmic class 1 activity (Stoschitzky et al., 1990).

  • Bioequivalence and Tolerability : Studies have confirmed that propafenone is bioequivalent to Ritmonorm® formulation in terms of the rate and extent of absorption and is well tolerated in healthy subjects with intermediate/extensive metabolism (Severino et al., 2018).

  • Therapeutic Efficacy for Arrhythmias : Propafenone has been effective in suppressing ventricular arrhythmias and preventing recurrence during long-term therapy. This underscores its utility in managing cardiac arrhythmias (Porterfield & Porterfield, 1989).

  • Stereoselective Metabolism : Stereoselectivity in metabolism has been observed in rat hepatic microsomes, particularly favoring the R(-) isomer at low substrate concentrations of racemic propafenone (Zhou et al., 2001).

  • Effectiveness in Supraventricular Arrhythmias : Clinical studies have shown propafenone to be effective in managing supraventricular arrhythmias, including converting atrial fibrillation to normal sinus rhythm and decreasing recurrence of atrial fibrillation and paroxysmal supraventricular tachycardia (Grant, 1996).

  • Class 1C Antiarrhythmic Agent : Propafenone is identified as a class 1C antiarrhythmic agent that blocks fast inward sodium channels and has moderate β2-blocking effects (Hii et al., 1991).

  • FDA Approval for Ventricular Arrhythmias : The Food and Drug Administration has approved propafenone for the treatment of life-threatening ventricular arrhythmias, indicating its significant clinical relevance (Hernández et al., 1991).

properties

IUPAC Name

1-[2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHAUXFOSRPERK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Propafenone

CAS RN

107381-31-7
Record name Propafenone, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107381317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPAFENONE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X44T90MGR0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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